

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloroquinoline-8-Carbonitrile Derivatives

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Compound of Interest

Compound Name: 2-Chloroquinoline-8-carbonitrile

CAS No.: 1231761-07-1

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Executive Summary & Pharmacophore Analysis

The **2-Chloroquinoline-8-carbonitrile** scaffold represents a "bifunctional" pharmacophore distinct from the more common 3-carbonitrile or 8-hydroxyquinoline analogs. Its value lies in the orthogonal reactivity of its two functional handles:

- **C2-Chlorine:** A highly reactive site for Nucleophilic Aromatic Substitution (), activated by the electron-withdrawing nitrogen and the distal nitrile.
- **C8-Nitrile:** A metabolic "anchor" that can function as a hydrogen-bond acceptor, a precursor to bioisosteres (tetrazoles), or a steric blocker to prevent Phase II metabolic conjugation (glucuronidation) common at the C8 position.

Primary Applications:

- **Androgen Receptor (AR) Degradation:** Recent patent literature identifies 8-carbonitrile quinolines as potent AR degraders (EP3795570).

- Anticancer (HeLa/HT29): 8-substituted quinolines exhibit cytotoxicity via DNA intercalation and Topoisomerase II inhibition.
- Antimicrobial: The 2-chloro core serves as a precursor to amino-quinolines with broad-spectrum activity.

Comparative Analysis: 8-CN vs. Alternatives

The following table contrasts the performance and chemical behavior of the 8-carbonitrile scaffold against established alternatives.

Feature	2-Chloroquinoline-8-CN (Subject)	2-Chloroquinoline-3-CN (Alternative A)	8-Hydroxyquinoline (Alternative B)
Primary Mechanism	AR Degradation / Kinase Inhibition	DNA Intercalation / Apoptosis	Metal Chelation (Cu/Zn)
C2-Reactivity ()	High (Activated by 8-CN electron withdrawal)	Moderate (Activated by 3-CN)	Low (Electron-rich ring)
Solubility (LogP)	Moderate (Polar nitrile improves solubility vs H)	Low (Planar stacking often causes aggregation)	Variable (pH dependent zwitterion)
Metabolic Stability	High (CN blocks C8 oxidation/glucuronidation)	Moderate (C8 is exposed to oxidation)	Low (Rapid O-glucuronidation)
Key Toxicity Risk	Low (Nitrile is stable)	Low to Moderate	High (Non-specific metal stripping)
Typical IC50 (Cancer)	0.5 – 5.0 μ M (Target: HeLa, AR+)	0.1 – 2.0 μ M (Target: Broad Spectrum)	1.0 – 10 μ M (Target: Metalloproteases)



Analyst Insight: Choose the 8-Carbonitrile scaffold when designing molecules that require metabolic stability at the C8 position or when targeting receptors (like AR) where the 8-position projects into a specific polar pocket. Choose the 3-Carbonitrile for general DNA intercalation.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the "Push-Pull" electronic effects between the quinoline nitrogen, the 2-Chlorine, and the 8-Nitrile.

Zone A: The C2 "Warhead" (Substitution of Chlorine)

The C2-chlorine is the primary point of diversification.

- Amination (Preferred): Displacement of Cl with primary/secondary amines yields 2-aminoquinoline-8-carbonitriles.
 - Effect: Increases DNA binding affinity via hydrogen bond donation.
 - SAR Trend: Bulky amines (e.g., morpholine, N-methylpiperazine) at C2 improve solubility and reduce non-specific toxicity compared to aniline derivatives.
- Etherification: Displacement with alkoxides.
 - Effect: Generally lowers potency compared to amino analogs but improves blood-brain barrier (BBB) penetration.

Zone B: The C8 "Modulator" (The Nitrile Group)

- Steric/Electronic Role: The nitrile group is electron-withdrawing (), which lowers the electron density of the benzene ring. This makes the C2-Cl more susceptible to nucleophilic attack than in unsubstituted quinolines.
- Bioisosterism: The C8-CN can be converted to a Tetrazole (via sodium azide cycloaddition).

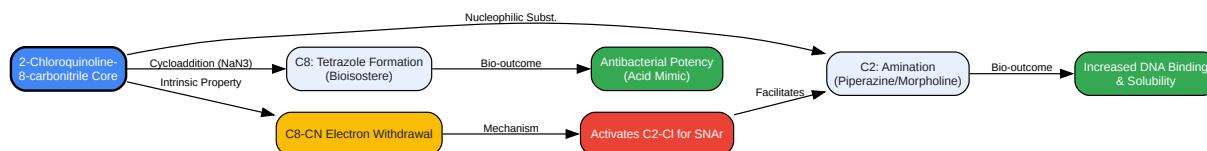
- Effect: The tetrazole acts as a carboxylic acid bioisostere, improving potency against bacterial targets (e.g., *S. aureus*) by mimicking the carboxylate of fluoroquinolones without the associated resistance issues.

Zone C: The C5/C6 Positions

- Halogenation: Introducing Br or Cl at C6 (para to the nitrogen) significantly increases lipophilicity and often potency.
 - Data Support: 6,8-dicyanoquinoline derivatives showed superior antiproliferative activity against HeLa cells compared to mono-substituted analogs (Ökten et al., Turk. J. Chem).

Visualizing the SAR Logic

The following diagram maps the synthetic pathways and biological consequences of modifying the scaffold.



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Figure 1: Functional mapping of the **2-Chloroquinoline-8-carbonitrile** scaffold, highlighting the interdependence of the C8 electronic effect and C2 reactivity.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-8-Cyanoquinoline Derivatives ()

Rationale: This protocol utilizes the activating effect of the 8-CN group to facilitate mild substitution.

- Reagents: **2-chloroquinoline-8-carbonitrile** (1.0 eq), Secondary Amine (e.g., N-methylpiperazine) (1.2 eq),

(2.0 eq).
- Solvent: DMF (Dimethylformamide) or DMSO.
- Procedure:
 - Dissolve **2-chloroquinoline-8-carbonitrile** in DMF (5 mL/mmol).
 - Add

and the amine.
 - Heat to 80°C for 4-6 hours. (Note: Unsubstituted quinolines typically require 120°C+; the 8-CN lowers the energy barrier).
 - Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
- Validation:

-NMR should show the disappearance of the C2-Cl shift and appearance of aliphatic amine protons (2.5-3.5 ppm).

Protocol B: Conversion to Tetrazole (Bioisostere Synthesis)

Rationale: Converts the lipophilic nitrile into an acidic tetrazole (pKa ~5) for improved receptor binding.

- Reagents: 2-substituted-quinoline-8-carbonitrile (1.0 eq), Sodium Azide (
, 3.0 eq), Ammonium Chloride (
, 3.0 eq).

- Solvent: DMF.
- Procedure:
 - Heat the mixture at 100-110°C for 12-24 hours.
 - Safety Note: Use a blast shield; azides can be explosive.
- Workup: Acidify with 1N HCl to pH 2 (precipitates the tetrazole). Filter and dry.[1]

References

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